1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the diazepane ring and the oxazole moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions that involve specific molecular pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane: shares similarities with other heterocyclic compounds that contain triazole, pyridazine, diazepane, and oxazole rings.
Examples: Compounds like [3-(1,2,4-triazol-3-yl)-1,4-diazepane] and [5-phenyl-1,2-oxazole] derivatives.
Uniqueness
What sets this compound apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-15-22-23-19-8-9-20(24-28(15)19)26-10-5-11-27(13-12-26)21(29)17-14-18(30-25-17)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXZHYURCVSRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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